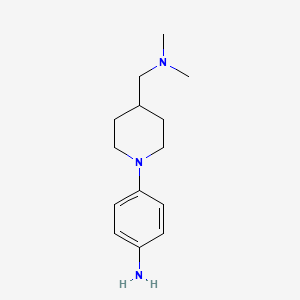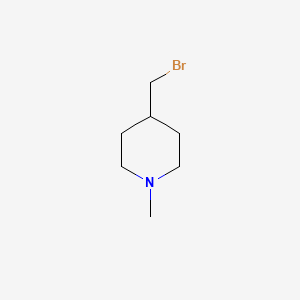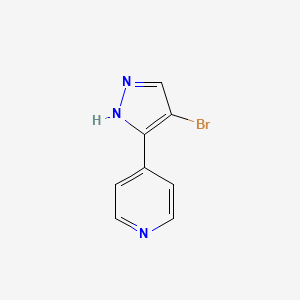![molecular formula C7H7BN2O2 B597580 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid CAS No. 1246761-84-1](/img/structure/B597580.png)
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid
Overview
Description
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is a chemical compound with the molecular formula C7H7BN2O2 . It is often used in research and has a molecular weight of 161.96 .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid involves several steps. The starting material, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is reacted with sodium hydride in tetrahydrofuran (THF) under nitrogen. The reaction mixture is then cooled and n-butyllithium is added. This is followed by the addition of triisopropyl borate. The reaction mixture is then allowed to warm to room temperature over 1.5 hours .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid consists of a pyrrolopyridine core with a boronic acid group attached at the 4-position .Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is a solid compound that should be stored in an inert atmosphere at 2-8°C. .Scientific Research Applications
Cancer Therapeutics
1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid: is a compound of interest in the development of cancer therapeutics. It serves as a hinge binder in the design of derivatives that target the fibroblast growth factor receptor (FGFR) family . FGFRs are implicated in various types of tumors, and their abnormal activation is associated with cancer progression and resistance to therapy. Derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, which are promising for the treatment of cancers such as breast, lung, prostate, bladder, and liver cancer .
Drug Design and Synthesis
The compound’s structure is beneficial for structure-based drug design strategies. It has been used to create novel chemotypes of FGFR inhibitors, with modifications leading to compounds with low molecular weight and appealing lead properties for further optimization .
Biological Evaluation
In biological evaluations, derivatives of 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid have been tested for their effects on cell proliferation and apoptosis. For instance, certain derivatives have been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis, which is a crucial mechanism for cancer treatment .
Cell Migration and Invasion Studies
The impact of this compound’s derivatives on cell migration and invasion has been assessed using transwell chamber assays. These studies are vital for understanding the compound’s potential in preventing cancer metastasis .
Angiogenesis Research
The FGFR signaling pathway, which can be modulated by derivatives of this compound, is also involved in angiogenesis. This process is critical in tumor growth and metastasis, making the compound relevant for research in this area .
Signal Transduction Pathway Studies
1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid: and its derivatives can be used to study signal transduction pathways, particularly those involving the FGFR axis. These pathways regulate organ development, cell proliferation, and migration, among other processes .
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is the Fibroblast Growth Factor Receptor (FGFR) family, which includes four distinct isoforms (FGFR1–4) found across various tissue types . The FGFRs play an essential role in various types of tumors .
Mode of Action
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid interacts with FGFRs, inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid affects the downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways .
Result of Action
The inhibition of FGFRs by 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid can lead to the inhibition of cell proliferation and induction of apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Action Environment
The action of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C
Safety and Hazards
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPGIZCHXNPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CNC2=NC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid | |
CAS RN |
1246761-84-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



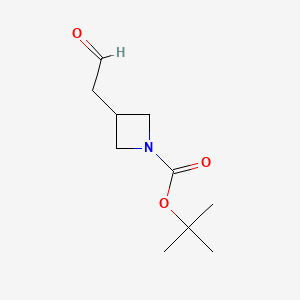
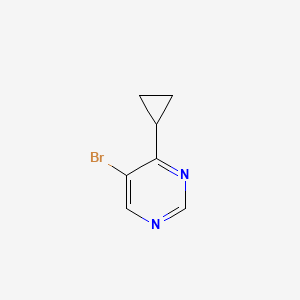
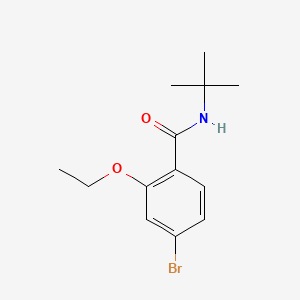

![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)
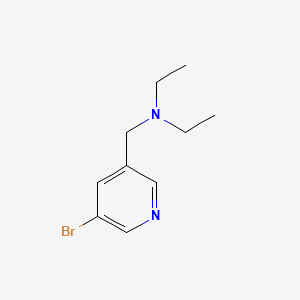

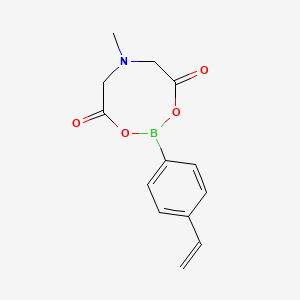
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B597517.png)
